

Application Notes: Tricaprylin in Topical and Transdermal Formulation Research

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Compound of Interest

Compound Name: *Tricaprylin*

Cat. No.: *B1683027*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricaprylin, also known as Glyceryl Tricaprylate, is a medium-chain triglyceride (MCT) synthesized by the esterification of glycerin with three units of caprylic acid (a C8 fatty acid).[1] It is a versatile excipient widely used in pharmaceutical and cosmetic formulations.[2] In topical and transdermal research, **tricaprylin** serves multiple functions, acting as a non-greasy emollient, an effective solvent for lipophilic drugs, and a penetration enhancer that facilitates the transport of active pharmaceutical ingredients (APIs) across the skin barrier.[3][4]

Its favorable properties, including high stability, excellent spreadability, and a good safety profile, make it a valuable component in the development of creams, lotions, ointments, and advanced delivery systems like microemulsions.[2][5] This document provides detailed application notes and experimental protocols for utilizing **tricaprylin** in formulation research.

Physicochemical Properties

Tricaprylin is a clear, colorless to pale-yellow oily liquid that is odorless and has a non-greasy feel.[5] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	Propane-1,2,3-triyl trioctanoate	[4]
Synonyms	Glyceryl Tricaprylate, Caprylic Triglyceride	[4]
CAS Number	538-23-8	[3]
Molecular Formula	C ₂₇ H ₅₀ O ₆	[5]
Molecular Weight	470.7 g/mol	[3][6]
Appearance	Clear, colorless to pale-yellow oily liquid	[5]
Solubility	Insoluble in water; Soluble in ethanol and most organic solvents	[4]
Stability	High stability against oxidation; Not heat sensitive	[2][3]

Applications in Topical & Transdermal Formulations

Vehicle and Emollient

Tricaprylin is an excellent vehicle for topical products due to its low viscosity and high spreadability, which contribute to a desirable skin feel.[2] As an emollient, it forms a protective, non-occlusive layer on the skin that helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[1] Unlike heavier oils, it is lightweight, non-greasy, and non-comedogenic, making it suitable for a wide range of skin types, including sensitive skin.[5]

Solubilizer for Lipophilic APIs

A critical first step in topical and transdermal delivery is the solubilization of the API in the vehicle. **Tricaprylin** is an effective solvent for many poorly water-soluble (lipophilic) drugs, enhancing their bioavailability for skin absorption.[3][7] The ability to dissolve a sufficient amount of the API is crucial for creating a concentration gradient, which is the driving force for passive diffusion across the stratum corneum. Studies have shown that saturated triglycerides

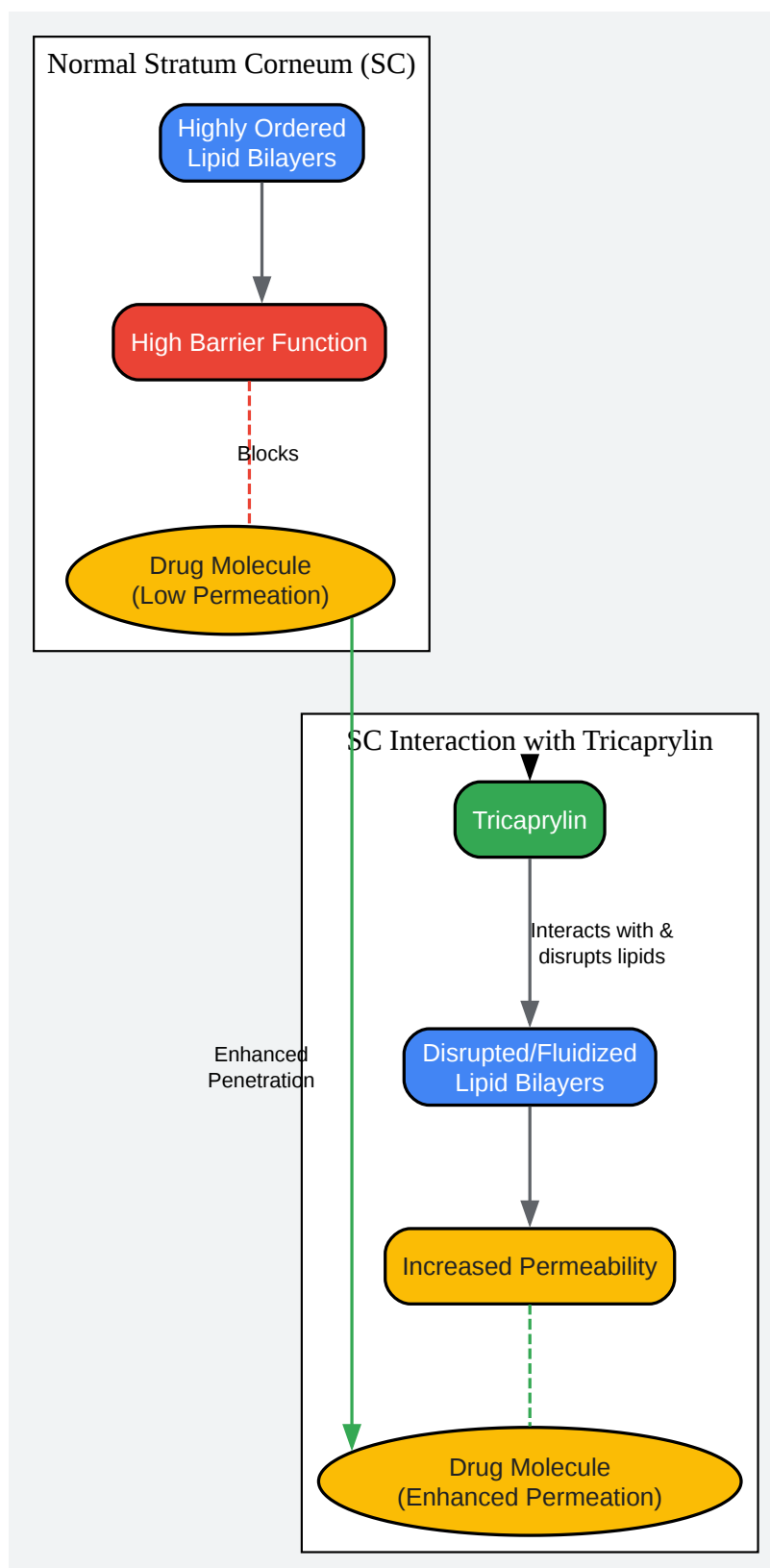
like **tricaprylin** can offer higher solubility for certain APIs compared to unsaturated triglycerides.[\[8\]](#)

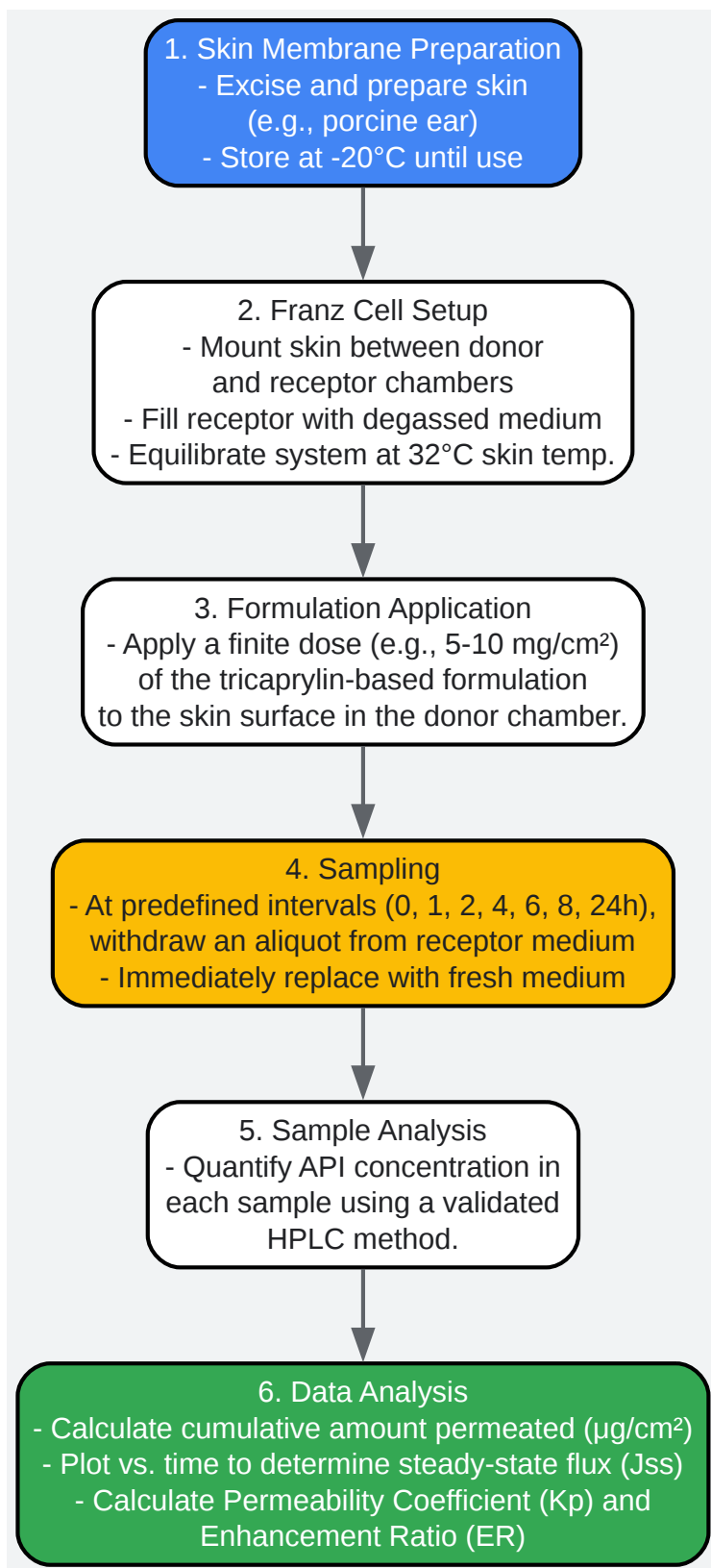
Active Pharmaceutical Ingredient (API)	Solubility in Tricaprylin (at 25°C)	Reference(s)
Ibuprofen	10.5 wt%	[8]
Fenofibrate	Slightly affected by fatty-acid chain length	[8] [9]
Indomethacin	Investigated in triglyceride systems	[8] [9]
Xanthone	Soluble; solubility increases with temperature	[10]

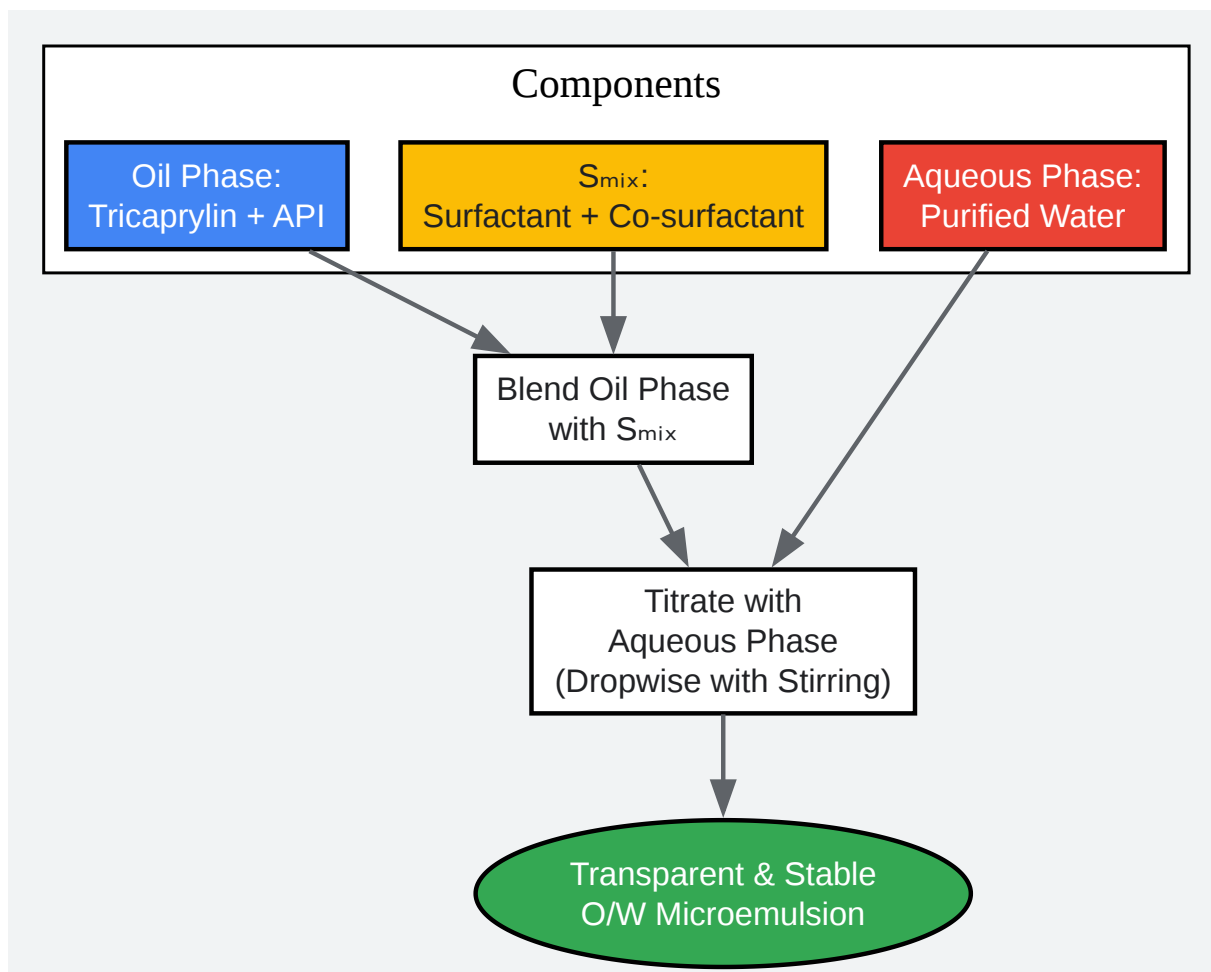
Penetration Enhancer

The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized lipid matrix.

Tricaprylin functions as a penetration enhancer by interacting with and disrupting this lipid matrix.[\[3\]](#)[\[11\]](#) This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through.[\[12\]](#)[\[13\]](#) This mechanism, often referred to as a "lipid fluidization" effect, reversibly reduces the barrier function of the SC, allowing for enhanced drug flux.[\[12\]](#)







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